Benzaldehyde oxime hydrochloride
CAS No.: 39627-83-3
Cat. No.: VC16021357
Molecular Formula: C7H8ClNO
Molecular Weight: 157.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39627-83-3 |
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Molecular Formula | C7H8ClNO |
Molecular Weight | 157.60 g/mol |
IUPAC Name | (NE)-N-benzylidenehydroxylamine;hydrochloride |
Standard InChI | InChI=1S/C7H7NO.ClH/c9-8-6-7-4-2-1-3-5-7;/h1-6,9H;1H/b8-6+; |
Standard InChI Key | YGACRGYSWIXMHX-WVLIHFOGSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=N/O.Cl |
Canonical SMILES | C1=CC=C(C=C1)C=NO.Cl |
Introduction
Structural and Chemical Identity of Benzaldehyde Oxime
Benzaldehyde oxime is an organic compound characterized by the condensation of benzaldehyde and hydroxylamine. The reaction typically employs hydroxylamine hydrochloride as the source of the hydroxylamine group, with the hydrochloride acting as a reagent rather than a component of the final product . The compound exists as two geometric isomers: the Z-isomer (syn) and the E-isomer (anti), with melting points of 33°C and 133°C, respectively .
Synthesis Pathways
The conventional synthesis involves reacting benzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in methanol or ethanol. This method yields an 82% Z-isomer and 9% E-isomer at room temperature . A microwave-assisted approach optimizes this process, achieving a 90.1% conversion rate for benzaldehyde oxime in just 5 minutes under 90°C and 300W conditions .
Table 1: Comparative Synthesis Methods for Benzaldehyde Oxime
The use of oxalic acid (H₂C₂O₄) with NH₂OH·HCl in acetonitrile further enhances yield to 95%, demonstrating the versatility of hydroxylamine hydrochloride in facilitating oximation .
Reaction Mechanisms and Derivative Formation
Beckmann Rearrangement
Benzaldehyde oxime undergoes Beckmann rearrangement in the presence of nickel salts or BODIPY photocatalysts to form benzamide, a reaction critical in amide synthesis . This transformation highlights the oxime’s role as a precursor for nitrogen-containing compounds.
Dehydration to Benzonitrile
Dehydration of benzaldehyde oxime using agents like PCl₅ yields benzonitrile, a valuable nitrile intermediate in pharmaceuticals and agrochemicals . The reaction proceeds via the elimination of water, with the hydrochloride byproduct often neutralized during workup.
Halogenation Reactions
Treatment with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) replaces the oxime’s α-hydrogen with chlorine, producing benzohydroximoyl chloride . This intermediate is pivotal in synthesizing chloro-oximes, which exhibit enhanced biological activity .
Microwave-Assisted Synthesis Innovations
A 2020 patent (CN111978203A) details a microwave synthesis method for substituted benzaldehyde oximes, emphasizing the efficiency of NH₂OH·HCl in ethanol under controlled conditions . For example:
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Ortho-methylbenzaldehyde oxime: 88.5% conversion at 90°C/300W .
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Ortho-methoxybenzaldehyde oxime: 68.9% conversion under identical conditions .
This method reduces reaction times from hours to minutes, aligning with green chemistry principles by minimizing solvent use and energy consumption.
Biological and Industrial Applications
Agrochemical Development
Characterization and Analytical Data
Spectroscopic Identification
Substituted benzaldehyde oximes are characterized by distinct ¹H NMR signals:
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4-Chlorobenzaldehyde oxime: δ 7.45–7.63 (aromatic protons), δ 8.16 (oxime proton) .
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2-Nitrobenzaldehyde oxime: δ 7.64–8.41 (aromatic and oxime protons) .
Table 2: Selected NMR Data for Benzaldehyde Oxime Derivatives
Compound | ¹H NMR (δ, ppm) |
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4-Bromobenzaldehyde oxime | 7.46 (q, 2H), 7.54 (q, 2H), 7.83 (s, 1H) |
4-Nitrobenzaldehyde oxime | 7.76–7.78 (q, 2H), 8.22 (s, 1H), 8.25–8.28 (q, 2H) |
Thermal Stability
The E-isomer’s higher melting point (133°C) compared to the Z-isomer (33°C) underscores its thermal stability, a factor critical in storage and handling .
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